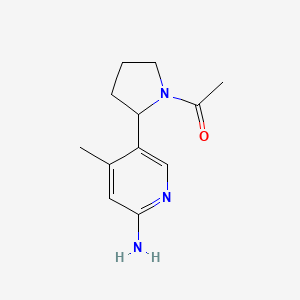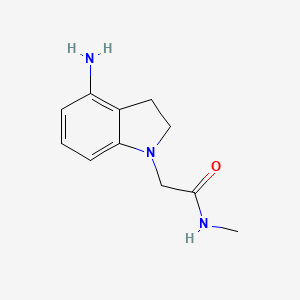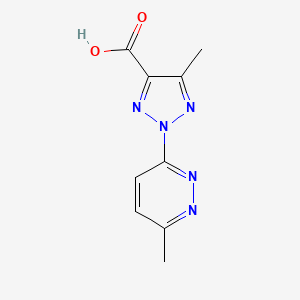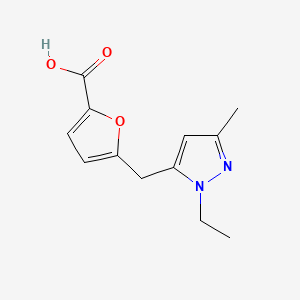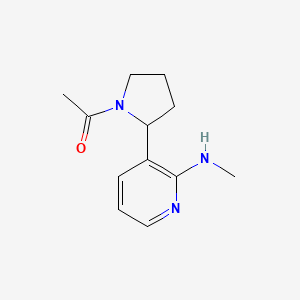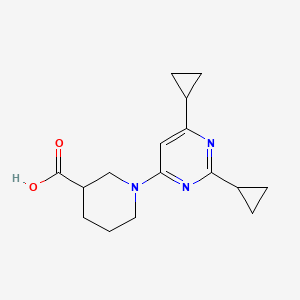
1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a pyrimidine moiety and carboxylic acid group
Preparation Methods
The synthesis of 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of cyclopropyl groups at the 2 and 6 positions. The piperidine ring is then constructed and attached to the pyrimidine moiety. Finally, the carboxylic acid group is introduced. Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
Chemical Reactions Analysis
1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine moiety.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer effects.
Matrine: Exhibits antiproliferative effects on cancer cells.
Berberine: Known for its antimicrobial and antidiabetic properties.
Tetrandine: Shows antimetastatic effects on various cancers
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H21N3O2 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C16H21N3O2/c20-16(21)12-2-1-7-19(9-12)14-8-13(10-3-4-10)17-15(18-14)11-5-6-11/h8,10-12H,1-7,9H2,(H,20,21) |
InChI Key |
ZMSCRUSXCHQACA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC(=C2)C3CC3)C4CC4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11800743.png)
